2,2,3,3-Tetrafluoropropyl acrylate

Descripción

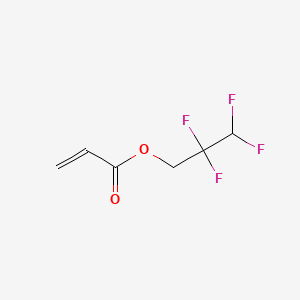

2,2,3,3-Tetrafluoropropyl acrylate (TFPA, CAS 7383-71-3) is a fluorinated acrylate monomer with the molecular formula C₆H₆F₄O₂ and a molecular weight of 186.10 g/mol. It is synthesized via esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol, achieving yields up to 75% under optimized conditions . TFPA exhibits a density of 1.254 g/cm³, a boiling point of 134°C, and moderate volatility (vapor pressure: 8.25 mmHg at 25°C) . Its tetrafluoropropyl group confers unique properties, including water/oil repellency, low surface tension, and enhanced solubility in aqueous solvents compared to more heavily fluorinated analogs, making it suitable for biomedical and material science applications .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJHZYSXJKREEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28497-83-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10224331 | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-71-3 | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acrylate is typically synthesized through the esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by acid catalysts and conducted under controlled temperature and pressure conditions to optimize yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves a gas-phase reaction. The raw materials, including fluorinated ethylene, hydrogen fluoride, and acrylic acid, are reacted in the presence of a catalyst such as difluorobenzene copper. The reaction conditions, including temperature and pressure, are carefully controlled to maximize production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,2,3,3-Tetrafluoropropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers.

Substitution Reactions: It can react with nucleophiles to replace the acrylate group.

Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light.

Substitution: Typically involves nucleophiles such as amines or thiols.

Addition: Often conducted in the presence of catalysts to facilitate the reaction.

Major Products:

Homopolymers and Copolymers: Used in coatings, adhesives, and sealants.

Functionalized Enamines and Thiazine Derivatives: Formed through reactions with ethyl acrylate.

Aplicaciones Científicas De Investigación

2,2,3,3-Tetrafluoropropyl acrylate is utilized in various scientific research applications:

Polymer Synthesis: Used to create polymers with unique properties such as hydrophobicity and chemical resistance.

Surface Modification: Applied to modify the surface properties of materials like poly(tetrafluoroethylene) to enhance their performance.

Biomedical Applications: Investigated for use in drug delivery systems and medical coatings due to its biocompatibility and stability.

Industrial Applications: Employed in the production of specialty coatings, adhesives, and sealants that require high durability and resistance to harsh environments.

Mecanismo De Acción

The mechanism of action of 2,2,3,3-tetrafluoropropyl acrylate involves its ability to form strong covalent bonds with other monomers during polymerization. The fluorine atoms in its structure contribute to its low surface energy and high chemical resistance. These properties make it an excellent candidate for applications requiring durable and stable materials .

Comparación Con Compuestos Similares

Comparison with Similar Fluorinated Acrylates and Methacrylates

Structural and Functional Differences

TFPA is distinguished from related fluorinated monomers by its tetrafluoropropyl ester group, which balances fluorine content with solubility. Key structural analogs include:

- 2,2,2-Trifluoroethyl Acrylate (TFEA, CAS 407-47-6) : Contains a trifluoroethyl group (three fluorines) with lower molecular weight (168.10 g/mol) and higher volatility (boiling point: ~100°C) .

- 2,2,2-Trifluoroethyl Methacrylate (TFEMA) : A methacrylate analog of TFEA with a methyl group on the acrylate backbone, increasing steric hindrance and polymer rigidity .

- 2,2,3,3-Tetrafluoropropyl Methacrylate (TFPM, CAS 45102-52-1) : The methacrylate version of TFPA, with a molecular weight of 200.13 g/mol and higher thermal stability due to the methacrylate group .

Physical and Chemical Properties

| Property | TFPA | TFEA | TFPM |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.10 | 168.10 | 200.13 |

| Fluorine Atoms | 4 | 3 | 4 |

| Boiling Point (°C) | 134 | ~100 | ~150 |

| Solubility in Water | Moderate | Low | Low |

| Key Applications | Drug delivery, MR imaging | Coatings, optics | High-stability polymers |

- Solubility : TFPA’s tetrafluoropropyl group enhances aqueous solubility compared to TFEA and TFPM, enabling use in in vivo applications such as lipid-binding probes for magnetic resonance (MR) imaging .

- Volatility : TFEA’s lower molecular weight and boiling point make it more volatile, favoring applications requiring rapid solvent evaporation (e.g., coatings) .

Polymerization Behavior

- Controlled Radical Polymerization : TFPA polymerizes efficiently in controlled systems (e.g., quantum dot-catalyzed atom transfer radical polymerization), achieving high conversion rates comparable to TFEA and TFEMA .

- Methacrylate vs. Acrylate : TFPM’s methacrylate group slows polymerization kinetics but produces polymers with higher glass transition temperatures (Tg) and thermal stability compared to TFPA-derived polymers .

Key Advantages and Limitations of TFPA

- Advantages :

- Limitations :

- Lower thermal stability compared to methacrylates like TFPM.

- Moderate volatility necessitates careful handling in industrial processes .

Actividad Biológica

2,2,3,3-Tetrafluoropropyl acrylate (TFPA) is a fluorinated acrylate monomer with the chemical formula C6H6F4O2. Its unique structure imparts distinctive properties that have garnered attention in various fields, particularly in polymer chemistry and biological research. This article explores the biological activity of TFPA, focusing on its immunotoxicity, mechanisms of action, and implications for health and safety.

Overview of this compound

TFPA is primarily used in the synthesis of polymers due to its high reactivity and ability to form stable covalent bonds. The presence of fluorine atoms contributes to its low surface energy and high chemical resistance, making it suitable for applications in coatings and adhesives. However, as part of the per- and polyfluoroalkyl substances (PFAS) family, TFPA has raised concerns regarding its biological effects.

Biological Activity and Immunotoxicity

Recent studies have evaluated the biological activity of TFPA alongside other PFAS compounds. A significant study screened 147 PFAS for immunotoxic effects using a panel of 12 human primary cell systems. The findings indicated that TFPA exhibited immunosuppressive activity similar to known immunosuppressants like dexamethasone but also displayed unique activities not found in these reference drugs .

The mechanism by which TFPA exerts its biological effects involves several pathways:

- Ubiquitin Ligase Inhibition : TFPA has been associated with responses similar to ubiquitin ligase inhibitors, which play a critical role in protein degradation and cellular regulation.

- Deubiquitylating Enzyme (DUB) Inhibition : This pathway is involved in reversing ubiquitination, thus impacting various cellular processes including immune responses.

- Thioredoxin Reductase Inhibition : This enzyme is crucial for maintaining redox balance within cells; inhibition can lead to oxidative stress and altered cellular functions .

Approximately 21% of the tested PFAS were found to be bioactive at concentrations ranging from 1 to 60 micromolar, indicating a significant potential for immunotoxic effects .

Case Study 1: Immunosuppressive Effects

In a comprehensive evaluation of PFAS compounds, TFPA was highlighted as having distinct immunosuppressive profiles. The study utilized a BioMAP Diversity Plus panel to assess the effects on immune cell activation and proliferation. Results showed that TFPA's profile clustered closely with other known immunosuppressants but exhibited additional unique activities that warrant further investigation .

Case Study 2: Polymer Applications

Research into the polymerization of TFPA has demonstrated its utility in creating materials with enhanced properties. For instance, studies on polyurethane-poly(this compound) triblock copolymers revealed that these materials exhibit improved chemical resistance and stability when exposed to harsh environments . Such findings suggest that while TFPA is beneficial in industrial applications, its biological implications must be carefully considered.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H6F4O2 |

| Purity | >98% (GC) |

| Biological Activity | Immunosuppressive |

| Mechanisms | Ubiquitin ligase inhibition |

| DUB inhibition | |

| Thioredoxin reductase inhibition | |

| Testing Concentration Range | 1–60 micromolar |

Q & A

Q. What are effective methods for polymerizing TFPA while controlling molecular weight distribution?

Methodological Answer: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is highly effective for TFPA. Use chain transfer agents (CTAs) such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-cyano-4-[(dodecylsulfanyl-thiocarbonyl)sulfanyl]pentanoic acid (CDTPA) to achieve controlled molecular weight (MW) and low polydispersity (PDI). Monitor polymerization kinetics via gel permeation chromatography (GPC) to track MW growth and confirm linearity with conversion. Initiate with AIBN in benzene at 60–70°C for optimal results .

Q. How can the molecular weight and polydispersity of poly(TFPA) be accurately characterized?

Methodological Answer: Use GPC with refractive index detection to determine MW distribution and PDI. For end-group analysis, employ Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS/MS), which resolves RAFT agent incorporation and validates polymerization mechanism fidelity. Cross-validate results with NMR to confirm fluorine content and structural integrity .

Q. What solvent systems are compatible with TFPA polymerization?

Methodological Answer: TFPA’s solubility in aqueous and organic solvents makes it versatile. For RAFT, use benzene or tetrahydrofuran (THF) to dissolve both monomer and CTAs. For hydrogels, combine with hydrophilic monomers (e.g., acrylamide) in water/acetonitrile mixtures (e.g., 70:30 v/v) to balance solubility and reactivity .

Advanced Research Questions

Q. How can amphiphilic block copolymers incorporating TFPA be synthesized for biomedical applications?

Methodological Answer: Use a polymeric CTA (e.g., poly(TFPA)) to initiate sequential polymerization of hydrophilic monomers like acrylic acid or glycidyl methacrylate. Characterize block copolymer self-assembly via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Optimize feed ratios (e.g., 1:2 TFPA:hydrophilic monomer) to achieve micellar structures for drug delivery .

Q. How can photocatalyzed atom transfer radical polymerization (ATRP) be optimized for TFPA using semiconductor quantum dots (QDs)?

Methodological Answer: Employ mercaptopropionic acid (MPA)-capped CdSe QDs as photocatalysts under visible light (λ = 450 nm). Use a [QD]:[initiator] ratio of 1:100 in dimethyl sulfoxide (DMSO) at 25°C. Monitor living polymerization behavior via linear MW-conversion plots and low PDI (<1.3). This method enables controlled synthesis of fluorinated polymers for optoelectronic applications .

Q. What analytical challenges arise when studying TFPA’s interaction with lipid membranes, and how can they be resolved?

Methodological Answer: NMR chemical shift anisotropy (CSA) is sensitive to TFPA’s environment. Prepare lipid bilayers (e.g., DPPC vesicles) and incorporate TFPA at 5 mol%. Use magic-angle spinning (MAS) NMR to reduce line broadening and quantify CSA changes. Validate membrane localization via fluorescence quenching assays with fluorophore-tagged lipids .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported chain transfer constants (CtrC_{tr}Ctr) for RAFT agents in TFPA polymerization?

Methodological Answer: Replicate studies under standardized conditions (solvent, temperature, initiator concentration). Compare values using the Mayo equation with GPC-derived MW data. Cross-reference with model monomers (e.g., methyl methacrylate) to isolate TFPA-specific effects. Discrepancies may arise from solvent polarity or residual moisture—ensure rigorous drying of reagents .

Q. Why do conflicting CAS numbers exist for TFPA (e.g., 7281-71-3 vs. 7383-71-3), and how can this be resolved experimentally?

Methodological Answer: Cross-validate CAS numbers via supplier Certificates of Analysis (COA) and independent characterization. Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm acrylate-specific peaks (C=O at 1720 cm, C-O-C at 1160 cm). Compare with methacrylate analogs (e.g., 45102-52-1) to rule out mislabeling .

Applications in Material Science

Q. How can TFPA enhance the hydrophobicity and stability of polymersome membranes for drug delivery?

Methodological Answer: Synthesize diblock copolymers (e.g., PEG--poly(TFPA)) via RAFT. The fluorinated block increases membrane rigidity and reduces water permeability. Load therapeutics (e.g., siRNA) via electroporation and assess encapsulation efficiency (≥80%) using HPLC. Validate blood-brain barrier penetration in vitro with endothelial cell models .

Q. What role does TFPA play in tuning the mechanical properties of hydrogels for tissue engineering?

Methodological Answer: Incorporate TFPA (5–10 wt%) into PEG-diacrylate hydrogels to introduce hydrophobic domains. Characterize compressive modulus via rheology (increase from 10 kPa to 50 kPa). Evaluate stem cell differentiation in 3D cultures—fluorinated hydrogels promote osteogenic markers (e.g., RUNX2) under mechanical stimulation .

Safety and Handling

Q. What precautions are necessary when handling TFPA due to its volatility and reactivity?

Methodological Answer: Store TFPA in airtight containers at –20°C under nitrogen. Use gloveboxes for weighing and avoid skin contact (wear nitrile gloves). Conduct polymerizations in fume hoods with scrubbers to capture volatile monomers. Dispose waste via incineration (≥1000°C) to prevent environmental release of fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.